3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Overview
Description
3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, along with various substituents such as ethyl, fluorophenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Fusing the Triazole and Pyridine Rings: The triazole ring is then fused to a pyridine ring through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of Substituents: The ethyl, fluorophenyl, and methylphenyl groups are introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation, using suitable reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Halogenating agents, alkylating agents, acylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-N-[(3-chlorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- 3-ethyl-N-[(3-bromophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- 3-ethyl-N-[(3-iodophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Uniqueness
The uniqueness of 3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c1-3-21-24-25-22-20(11-6-12-26(21)22)30(28,29)27(19-10-4-7-16(2)13-19)15-17-8-5-9-18(23)14-17/h4-14H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOHJISBXDFCHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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